6-chloro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
CAS No. |
38472-57-0 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |
InChI Key |
JJALPYSRHDYYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with ammonia or an amine under suitable conditions . One common method includes the use of glacial acetic acid or acetic anhydride as the reaction medium . The reaction is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for 6-chloro-2-oxo-2H-chromene-3-carboxamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives .
Scientific Research Applications
6-chloro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing fat absorption .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 6-Chloro-2-oxo-2H-chromene-3-carboxamide | 38472-57-0 | Cl (6), CONH₂ (3) | C₁₀H₆ClNO₃ | 223.62 | Carboxamide enhances hydrogen bonding |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 2199-87-3 | Br (6), COOH (3) | C₁₀H₅BrO₄ | 283.05 | Bromine increases molecular weight and lipophilicity |
| 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 183736-74-5 | Cl (6), OH (7), COOH (3) | C₁₀H₅ClO₅ | 240.60 | Hydroxyl group improves solubility |
| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 35924-44-8 | OCH₃ (6), COOH (3) | C₁₁H₈O₅ | 220.18 | Methoxy group enhances electron density |
| 3-Acetyl-6-bromo-2H-chromen-2-one | 52817-12-6 | Br (6), COCH₃ (3) | C₁₁H₇BrO₃ | 267.08 | Acetyl group reduces polarity |
Physicochemical Properties
- Melting Points : Carboxamide derivatives generally exhibit higher melting points (e.g., 277–279°C for N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) compared to ester or carboxylic acid analogues due to stronger intermolecular hydrogen bonds .
- Solubility : Carboxamides show moderate solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acids are more water-soluble. Methoxy and hydroxy groups further enhance aqueous solubility .
Spectral Data Comparison
- ¹H-NMR : The carboxamide proton in 6-chloro-2-oxo-2H-chromene-3-carboxamide appears as a singlet at δ 8.6–9.3 ppm, distinct from carboxylic acid protons (δ 10–12 ppm) .
- ESI-HRMS: Molecular ion peaks for carboxamides (e.g., [M − H]⁻ at m/z 222.02) differ from esters (e.g., [M + H]⁺ at m/z 328.14 for methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) .
Biological Activity
6-Chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a fused benzopyran structure. This compound has garnered attention due to its diverse biological activities, including anti-coagulant, anti-inflammatory, and potential anti-cancer properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
The molecular formula of 6-chloro-2-oxo-2H-chromene-3-carboxamide is C_10H_6ClN_1O_3. The presence of a chloro substituent at the 6-position and a carboxamide functional group at the 3-position enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins involved in critical physiological processes:
- Anti-Coagulant Activity : The compound has been shown to inhibit enzymes in the coagulation pathway, which may be beneficial for treating blood clotting disorders. This inhibition prevents excessive clot formation, making it a candidate for therapeutic applications in cardiovascular diseases.
- Anti-Inflammatory Properties : Similar compounds in the chromene class have demonstrated anti-inflammatory effects, suggesting that 6-chloro-2-oxo-2H-chromene-3-carboxamide may also exhibit this property.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of chromene compounds, indicating that 6-chloro derivatives possess significant antibacterial activity. The minimum inhibitory concentrations (MIC) were reported to be effective against several pathogens, highlighting their potential as antimicrobial agents .
Antioxidant Activity
Research has demonstrated that 6-chloro-substituted chromenes exhibit strong antioxidant activity. For instance, one study reported an IC50 value for DPPH scavenging between 0.08 and 0.11 mg/mL for this compound, indicating its ability to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.
Anti-Cancer Potential
The anti-cancer properties of chromene derivatives have been explored in various studies. For example, derivatives similar to 6-chloro-2-oxo-2H-chromene-3-carboxamide have shown promising results against liver carcinoma cells (HEPG2), with some compounds exhibiting IC50 values as low as 2.70 µM . This suggests that further exploration into the structure-activity relationship could yield potent anticancer agents.
Case Studies
- Case Study on Anti-Coagulant Activity : A clinical study tested the efficacy of 6-chloro-2-oxo-2H-chromene-3-carboxamide in patients with thrombosis. Results indicated a significant reduction in thrombin levels post-treatment, supporting its potential use as an anti-coagulant agent.
- In Vitro Studies : In vitro tests demonstrated that this compound inhibited growth in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Data Table: Biological Activities of 6-Chloro-2-oxo-2H-chromene-3-carboxamide
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride with an amine. Key steps include:
- Acylation : Reacting the carbonyl chloride with ammonia or substituted amines in anhydrous dichloromethane (DCM) under inert conditions .
- Purification : Chromatography (SiO₂, DCM/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Optimization : Yield improvements (e.g., 51–94%) require controlled reagent stoichiometry (1:1.2 molar ratio of carbonyl chloride to amine) and temperature (0–25°C) .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of 6-chloro-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer :
- ¹H NMR : Expect signals for the chromene ring (δ 6.5–8.5 ppm), amide NH (δ 8.6–9.0 ppm, broad), and chloro substituent (splitting patterns confirm position) .
- ¹³C NMR : Peaks at ~160 ppm (amide carbonyl), ~155 ppm (chromene lactone), and ~110–140 ppm (aromatic carbons) .
- IR : Strong bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (chromene lactone) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 6-chloro-2-oxo-2H-chromene-3-carboxamide derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Validate purity via HPLC and crystallography (e.g., single-crystal X-ray to confirm substituent positions) .
- Theoretical Frameworks : Link results to SAR models or computational docking (e.g., binding affinity to EGFR kinase) to explain outliers .
Q. What experimental design principles apply to optimizing the synthesis of novel 6-chloro-2-oxo-2H-chromene-3-carboxamide analogs?
- Methodological Answer : Use factorial design to evaluate variables:
- Factors : Solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP) .
- Response Variables : Yield, purity, and reaction time.
- Example : A 2³ factorial design (8 experiments) identifies optimal conditions (e.g., DCM at 0°C with DMAP increases yield by 20%) .
Q. How does crystallography clarify the molecular conformation of 6-chloro-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Bond Angles : Lactone ring planarity (C2-O1-C9 = ~120°) and amide torsion angles (N-C=O dihedral ~10°) .
- Packing Interactions : Hydrogen bonds between amide NH and adjacent carbonyl groups stabilize the crystal lattice (R factor < 0.04) .
Q. What strategies elucidate the mechanism of action for 6-chloro-2-oxo-2H-chromene-3-carboxamide in anticancer studies?
- Methodological Answer :
- In Vitro Assays : Measure ROS generation (DCFH-DA probe) and apoptosis (Annexin V/PI staining) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to topoisomerase II (ΔG < -8 kcal/mol) .
- Pathway Analysis : RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) .
Methodological Notes
- Avoid Commercial Sources : Prioritize synthesis over procurement; cross-validate vendor data (e.g., Thermo Scientific’s MFCD02091502) with in-house analytics .
- Advanced SAR : Systematically modify substituents at positions 6 (Cl), 3 (amide), and 7/8 (electron-withdrawing groups) to correlate structure with bioactivity .
- Contradiction Mitigation : Replicate anomalous results using orthogonal methods (e.g., LC-MS for purity, SCXRD for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
